2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide
Description
This compound is a synthetic organic molecule featuring a 2,4-dichlorophenoxy group linked to a propanamide backbone, which is further substituted with a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety. The 2,4-dichlorophenoxy group is a common motif in agrochemicals and pharmaceuticals due to its lipophilicity and stability, while the benzo[c][1,2,5]thiadiazole ring system is known for its electron-deficient aromatic character, often exploited in materials science and medicinal chemistry . The sulfone group (2,2-dioxido) enhances polarity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O4S/c1-12(27-17-8-7-13(19)11-14(17)20)18(24)21-9-10-23-16-6-4-3-5-15(16)22(2)28(23,25)26/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAMOBDIKYBNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This is followed by the reaction with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Benzo[c][1,2,5]thiadiazole Intermediate: The benzo[c][1,2,5]thiadiazole moiety is synthesized through the cyclization of 2-aminobenzenesulfonamide with appropriate reagents to introduce the methyl and dioxido groups.
Coupling Reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the benzo[c][1,2,5]thiadiazole intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety, which can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be performed on the nitro groups present in the benzo[c][1,2,5]thiadiazole moiety.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the dichlorophenoxy and benzo[c][1,2,5]thiadiazole moieties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Moieties
2-(2,4-Dichlorophenoxy)-N-(5-Nitro-1,3-Thiazol-2-yl)propanamide (CAS 409093-15-8) Structure: Replaces the benzo[c][1,2,5]thiadiazole group with a 5-nitrothiazole ring. Molecular weight: 362.189 vs. ~421 (estimated for the target compound) . Applications: Nitrothiazoles are often explored for antimicrobial or antiparasitic activity.
2-(2,4-Dichlorophenoxy)-N-[5-(Methoxymethyl)-1,3,4-Thiadiazol-2-yl]propanamide (CAS 599186-76-2) Structure: Features a methoxymethyl-substituted thiadiazole instead of the benzo-thiadiazole. Key Differences: The methoxymethyl group introduces steric bulk and additional hydrogen-bonding capacity, which could affect pharmacokinetic properties such as solubility and membrane permeability .
Analogues with Benzimidazole/Triazole Systems
Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share a phenoxy-acetamide scaffold but diverge in heterocyclic substituents.
- Key Differences :
- The benzimidazole-triazole-thiazole architecture in 9c may enhance π-π stacking interactions in biological targets compared to the benzo-thiadiazole-sulfone system.
- Synthesis routes for such compounds typically involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the target compound likely requires sulfonation and alkylation steps .
Analogues with Thiadiazole-Hydrazone Hybrids
Compounds like 2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20) () incorporate thiadiazole rings fused with hydrazone groups.
- Key Differences :
- The hydrazone linkage in 20 introduces pH-dependent tautomerism, absent in the target compound.
- Biological activity: Hydrazone-thiadiazole hybrids are often studied for antitumor or antioxidant effects, whereas sulfone-containing compounds like the target molecule may target enzymes such as cyclooxygenase or sulfotransferases .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide is a synthetic derivative that exhibits notable biological activity. This compound is structurally related to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is primarily used for its herbicidal properties. Understanding the biological activity of this compound is crucial for evaluating its potential applications in agriculture and medicine.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the dichlorophenoxy moiety suggests potential herbicidal properties, while the thiadiazole group may impart additional biological functions.
Research indicates that compounds with similar structures often exert their biological effects through various mechanisms:
- Herbicidal Activity : Compounds like 2,4-D act as synthetic auxins, disrupting normal plant growth by causing uncontrolled cell division and elongation. This mechanism is likely applicable to the examined compound due to its structural similarities.
- Cellular Toxicity : Studies have shown that related compounds can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to apoptosis through mitochondrial dysfunction and caspase activation .
- Neurotoxicity : Some derivatives exhibit neurotoxic effects by disrupting neurotransmitter function or damaging neural tissues at high concentrations .
Biological Activity Data
A summary of the biological activities observed in studies related to this compound and its analogs is presented in Table 1.
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of related compounds demonstrated significant effectiveness against broadleaf weeds while sparing monocots. The application rates were optimized for maximum efficacy without detrimental effects on surrounding crops.
Case Study 2: Toxicological Assessment
In a toxicological assessment involving rodents, exposure to similar compounds resulted in observable neurotoxic effects at high doses. The study highlighted the importance of dose management in preventing adverse health outcomes associated with chronic exposure .
Research Findings
Recent findings indicate that the compound's biological activity may extend beyond herbicidal effects:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, warranting further investigation into its use as a biopesticide.
- Potential Therapeutic Uses : The structural components associated with thiadiazole derivatives have been linked to anti-inflammatory and anticancer activities, suggesting avenues for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide?
- Methodology :
- Step 1 : React 2,4-dichlorophenoxyacetic acid hydrazide with substituted aldehydes in DMSO under reflux (18 hours) to form intermediate triazole derivatives .
- Step 2 : Purify via reduced-pressure distillation, followed by crystallization using water-ethanol mixtures (yield: ~65%) .
- Step 3 : Functionalize the thiadiazole core using microwave-assisted amination for regioselective modifications .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMSO for solubility, ethanol for crystallization) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify aromatic protons (e.g., 2,4-dichlorophenoxy groups at δ 6.8–7.5 ppm) and sulfone peaks (benzo[c]thiadiazole dioxides at δ 3.2–3.5 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1300 cm and amide C=O at ~1650 cm .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and Cl percentages to validate purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Methods :
- Antimicrobial Testing : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .
- Data Interpretation : Compare IC values with structurally similar thiadiazole derivatives to assess potency trends .
Advanced Research Questions
Q. How can contradictory biological activity data between analogs be resolved?
- Approach :
- SAR Analysis : Systematically modify substituents (e.g., halogen positioning on the phenoxy group) and correlate with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial enzymes .
- Case Study : A 2,4-dichloro analog showed higher antimicrobial activity than 3,5-dichloro derivatives, likely due to enhanced hydrophobic interactions with enzyme pockets .
Q. What advanced techniques optimize reaction yields and purity during synthesis?
- Innovative Methods :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 hours to 2 hours) while maintaining yields >60% .
- Continuous Flow Reactors : Improve scalability and reduce byproduct formation via controlled temperature and reagent mixing .
- Purification : Use preparative HPLC with C18 columns and acetonitrile-water gradients to isolate high-purity fractions (>98%) .
Q. How can AI-driven tools enhance experimental design for this compound?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
